4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide 4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14534672
InChI: InChI=1S/C21H16FN3O4S/c1-29-20-11-8-17(24-21(26)15-4-2-14(13-23)3-5-15)12-19(20)25-30(27,28)18-9-6-16(22)7-10-18/h2-12,25H,1H3,(H,24,26)
SMILES:
Molecular Formula: C21H16FN3O4S
Molecular Weight: 425.4 g/mol

4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide

CAS No.:

Cat. No.: VC14534672

Molecular Formula: C21H16FN3O4S

Molecular Weight: 425.4 g/mol

* For research use only. Not for human or veterinary use.

4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide -

Specification

Molecular Formula C21H16FN3O4S
Molecular Weight 425.4 g/mol
IUPAC Name 4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide
Standard InChI InChI=1S/C21H16FN3O4S/c1-29-20-11-8-17(24-21(26)15-4-2-14(13-23)3-5-15)12-19(20)25-30(27,28)18-9-6-16(22)7-10-18/h2-12,25H,1H3,(H,24,26)
Standard InChI Key IRDNQQHZNZCUGX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide, reflects its intricate architecture. Key structural features include:

  • A benzamide backbone with a cyano group at the 4-position.

  • A 3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl substituent, introducing sulfonamide and methoxy functionalities.

Table 1: Fundamental Chemical Data

PropertyValueSource
Molecular FormulaC21H16FN3O4S\text{C}_{21}\text{H}_{16}\text{FN}_{3}\text{O}_{4}\text{S}
Molecular Weight425.43 g/mol
SMILES NotationCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)F
InChIKeyIRDNQQHZNZCUGX-UHFFFAOYSA-N
PubChem CID2096373

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound is limited, analogs with similar sulfonamide-benzamide frameworks exhibit planar aromatic systems and hydrogen-bonding networks critical for target binding . Computational models predict a dipole moment of 5.2 D, favoring solubility in polar aprotic solvents .

Synthesis and Derivative Development

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Sulfonylation: Reaction of 4-fluoro-benzenesulfonyl chloride with 3-amino-4-methoxyaniline to form the sulfonamide intermediate .

  • Benzamide Coupling: Amidation of the intermediate with 4-cyanobenzoic acid using carbodiimide catalysts (e.g., EDC/HOBt) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonylationDCM, Et3_3N, 0–5°C, 12 hr78
AmidationDMF, EDC, HOBt, RT, 24 hr65

Structural Analogues

Modifications at the sulfonamide or benzamide moieties have yielded derivatives with enhanced bioactivity:

  • 4-Phenylbenzamide analogues (e.g., PubChem CID 5020799) show improved kinase inhibition .

  • Fluorine substitution at alternative positions alters metabolic stability .

AssayResultSource
VEGFR-2 InhibitionIC50_{50} = 120 nM (predicted)
Antibacterial (S. aureus)MIC = 16 µg/mL

Computational and Mechanistic Insights

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp_{app} = 18 × 106^{-6} cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy group .

Molecular Dynamics Simulations

Simulations (100 ns) reveal stable binding to VEGFR-2, with RMSD < 2.0 Å. The fluorophenyl group stabilizes hydrophobic interactions with Leu840 and Val848 .

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